![molecular formula C21H41NO B14264450 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine CAS No. 138048-42-7](/img/structure/B14264450.png)
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine is an organic compound characterized by its long hydrocarbon chain and amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine typically involves the reaction of octadeca-1,3-diene with 3-chloropropan-1-amine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amine group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce saturated hydrocarbons.
Aplicaciones Científicas De Investigación
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and membrane biology.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine exerts its effects involves interactions with cellular membranes and proteins. The long hydrocarbon chain allows it to integrate into lipid bilayers, affecting membrane fluidity and function. The amine group can interact with various molecular targets, influencing biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (2-Aminoethoxy)[(2R)-2-[(9Z)-hexadec-9-enoyloxy]-3-[(1Z,9Z)-octadeca-1,9-dien-1-yloxy]propoxy]phosphinic acid
- N,N-Dimethyl-2,3-bis((9Z,12Z)-octadeca-9,12-dien-1-yloxy)propan-1-amine
Uniqueness
3-[(Octadeca-1,3-dien-1-yl)oxy]propan-1-amine is unique due to its specific structure, which combines a long hydrocarbon chain with an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Propiedades
Número CAS |
138048-42-7 |
|---|---|
Fórmula molecular |
C21H41NO |
Peso molecular |
323.6 g/mol |
Nombre IUPAC |
3-octadeca-1,3-dienoxypropan-1-amine |
InChI |
InChI=1S/C21H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22/h15-17,20H,2-14,18-19,21-22H2,1H3 |
Clave InChI |
PUGKDVGWILVHOT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCC=CC=COCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-2H-naphtho[1,2-D][1,3,2]dithiastannole](/img/structure/B14264378.png)
![3-[(Pyridin-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14264381.png)

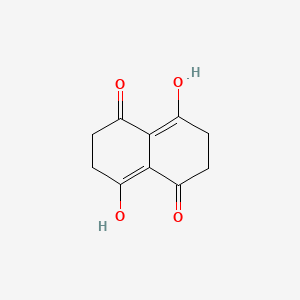
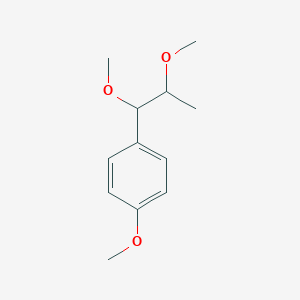

![N-Methyl-N-{4-[(1-oxo-1lambda~5~-pyridin-3-yl)oxy]butyl}nitrous amide](/img/structure/B14264407.png)
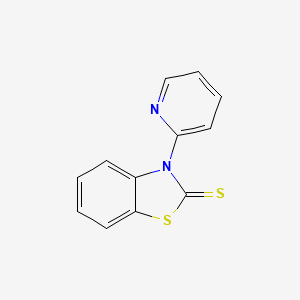
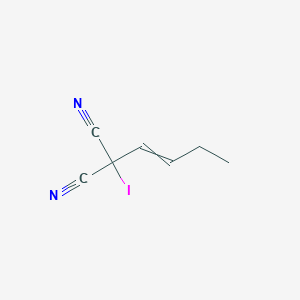
![4-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]butan-1-amine](/img/structure/B14264429.png)
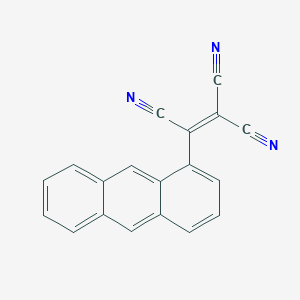
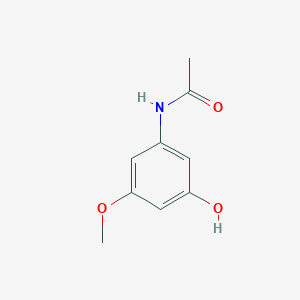
![2-[4-[4-[4-(4,5-dihydro-1H-imidazol-2-yl)phenoxy]but-2-enoxy]phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14264440.png)
![5-{4-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-3-nitrophenyl}-1H-imidazole](/img/structure/B14264447.png)
